molecular formula C9H10N4O B13158868 5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine CAS No. 1305712-14-4

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine

Cat. No.: B13158868
CAS No.: 1305712-14-4
M. Wt: 190.20 g/mol
InChI Key: VXLCYSZNKHLLRN-UHFFFAOYSA-N
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Description

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and pyridine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methoxypyridine-3-amine with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-imidazol-1-yl)-2-methoxypyridin-3-amine is unique due to the presence of both imidazole and pyridine rings, along with a methoxy group. This combination of functional groups allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1305712-14-4

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-imidazol-1-yl-2-methoxypyridin-3-amine

InChI

InChI=1S/C9H10N4O/c1-14-9-8(10)4-7(5-12-9)13-3-2-11-6-13/h2-6H,10H2,1H3

InChI Key

VXLCYSZNKHLLRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)N2C=CN=C2)N

Origin of Product

United States

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